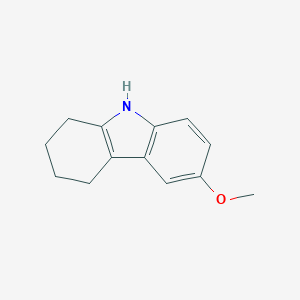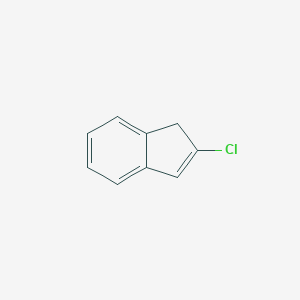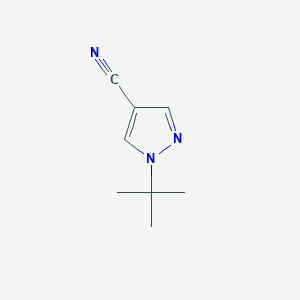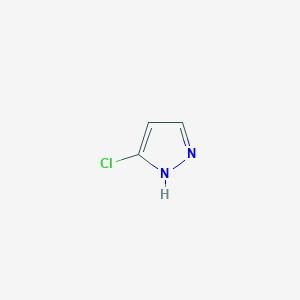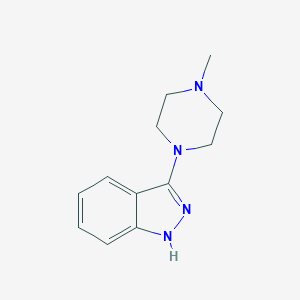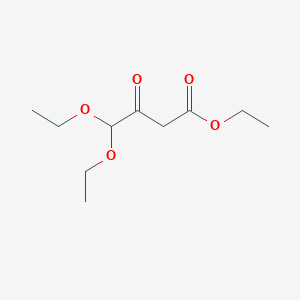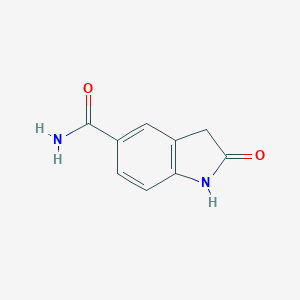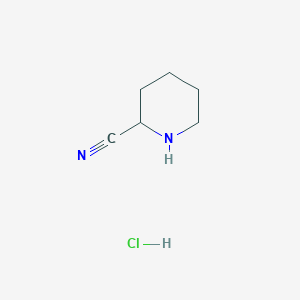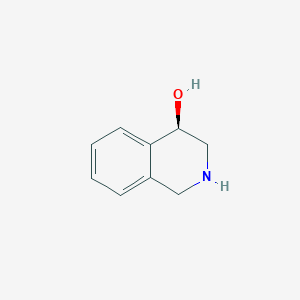
(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol, also known as THIQ, is a naturally occurring alkaloid found in various plants and animals. It has been of significant interest to scientists due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
作用機序
The exact mechanism of action of (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has been shown to increase dopamine release in the brain, which may contribute to its neuroprotective and anti-addictive effects.
生化学的および生理学的効果
(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects. (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which may promote neuronal survival and growth.
実験室実験の利点と制限
(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and behavioral assays. However, (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has several limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol. One area of interest is the development of more potent and selective (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol analogs, which may have improved therapeutic potential. Additionally, further studies are needed to elucidate the exact mechanism of action of (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol and its effects on various neurotransmitter systems in the brain. Finally, more research is needed to determine the safety and efficacy of (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol in human clinical trials.
合成法
(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amino acid or amine. Other methods include the Leuckart-Wallach reaction and the Bischler-Napieralski reaction. The choice of synthesis method depends on the desired yield, purity, and cost-effectiveness.
科学的研究の応用
(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, particularly in the treatment of Parkinson's disease and other neurodegenerative disorders. (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has also been studied for its potential to treat addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has been studied for its potential to treat depression, anxiety, and other mood disorders.
特性
CAS番号 |
105181-85-9 |
|---|---|
製品名 |
(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol |
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC名 |
(4R)-1,2,3,4-tetrahydroisoquinolin-4-ol |
InChI |
InChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9-11H,5-6H2/t9-/m0/s1 |
InChIキー |
HTHIHJJKFYXSOQ-VIFPVBQESA-N |
異性体SMILES |
C1[C@@H](C2=CC=CC=C2CN1)O |
SMILES |
C1C(C2=CC=CC=C2CN1)O |
正規SMILES |
C1C(C2=CC=CC=C2CN1)O |
同義語 |
(4R)-1,2,3,4-TETRAHYDROISOQUINOLIN-4-OL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B178519.png)
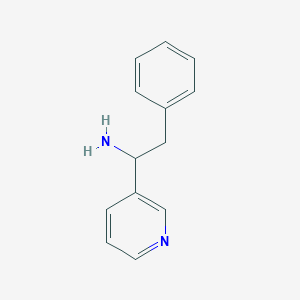
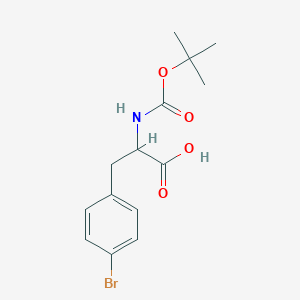
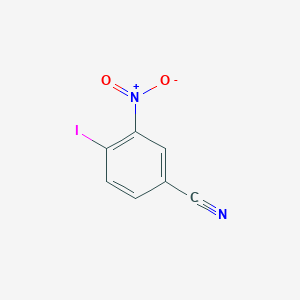
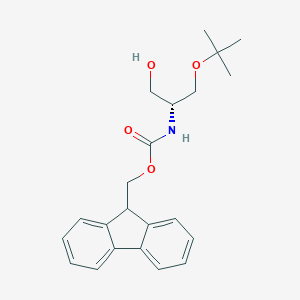
![6,8-Dibromoimidazo[1,2-A]pyridine](/img/structure/B178526.png)
